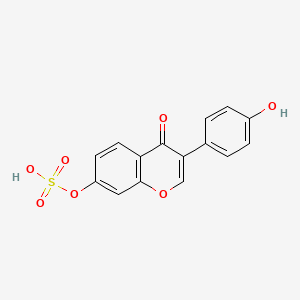
Daidzein-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daidzein-sulfate is a derivative of daidzein, an isoflavone found predominantly in soybeans and other legumes. Isoflavones are known for their estrogenic activity and potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. This compound is formed through the sulfation of daidzein, which enhances its solubility and bioavailability in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of daidzein-sulfate typically involves the sulfation of daidzein using sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is usually carried out in an organic solvent such as pyridine or dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve enzymatic sulfation using sulfotransferases, which are enzymes that transfer sulfate groups to specific substrates. This method is more environmentally friendly and can be carried out under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Daidzein-sulfate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and reactive oxygen species.
Reduction: Dihydrothis compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Daidzein-sulfate has a wide range of scientific research applications:
Mechanism of Action
Daidzein-sulfate exerts its effects through various molecular targets and pathways:
Estrogen Receptors: Binds to estrogen receptors and modulates their activity, leading to changes in gene expression and cellular responses.
Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Cell Signaling Pathways: Modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Genistein-sulfate: Another isoflavone sulfate with similar estrogenic and antioxidant activities.
Equol-sulfate: A metabolite of daidzein with higher estrogenic activity and different metabolic pathways.
Glycitein-sulfate: An isoflavone sulfate with distinct biological activities and health benefits.
Uniqueness of Daidzein-sulfate
This compound is unique due to its specific binding affinity to estrogen receptors and its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders . Additionally, its enhanced solubility and bioavailability compared to other isoflavones make it more effective in delivering therapeutic benefits .
Properties
CAS No. |
688025-49-2 |
|---|---|
Molecular Formula |
C15H10O7S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
[3-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O7S/c16-10-3-1-9(2-4-10)13-8-21-14-7-11(22-23(18,19)20)5-6-12(14)15(13)17/h1-8,16H,(H,18,19,20) |
InChI Key |
AUXMRGLXSPIQNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


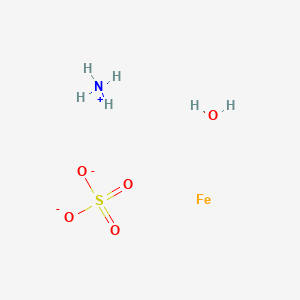
![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)
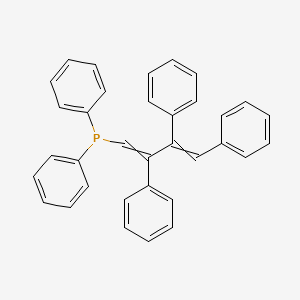
![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
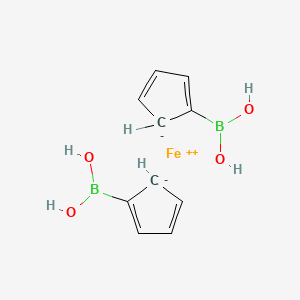
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
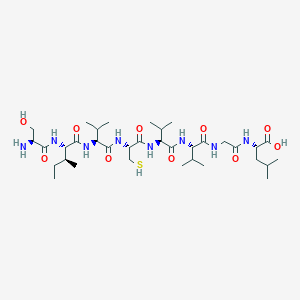
![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
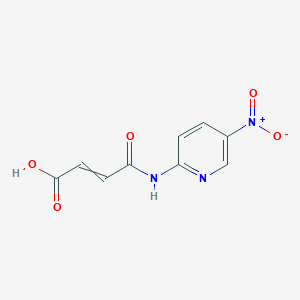
![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)
